2-Ethyl-4-nitrobenzonitrile
Overview
Description
2-Ethyl-4-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a nitrile group (-CN) attached to it . The ethyl group (-C2H5) is also attached to the benzene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.17 . The melting point is between 76-77 degrees Celsius .Scientific Research Applications
Solubility Studies
- Solubility in Binary Solvent Mixtures: The solubility of 4-nitrobenzonitrile, a closely related compound to 2-ethyl-4-nitrobenzonitrile, has been studied in various mixed solvents. These studies have shown that solubility increases with temperature and with the composition of ethyl acetate in the solvent mixture (Li Wanxin et al., 2018). This research provides insight into the dissolution behavior of nitrobenzonitrile derivatives in different solvent environments, which is crucial for their application in chemical syntheses and industrial processes.
Thermophysical Properties
- Heat Capacities and Transition Enthalpies: A study by P. Jiménez et al. (2002) focused on the thermophysical properties of various nitrobenzonitrile isomers, including the 2-isomer. This research involves differential scanning calorimetry to measure temperatures, enthalpies, and entropies of fusion processes and phase transitions (P. Jiménez et al., 2002). Understanding these properties is essential for the use of this compound in material science and engineering applications.
Chemical Synthesis Applications
- Hydrogenation Studies: Research by Klara Koprivova and L. Červený (2008) on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst provides valuable insights. They found that the position of the nitro group relative to the nitrile group significantly affects the hydrogenation process, influencing the formation of primary amines or other products (Klara Koprivova et al., 2008). This research is relevant for the chemical modification of this compound in organic synthesis.
Structural Analysis
- Molecular Structure Influences: A study on the electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile by J. B. Graneek et al. (2018) utilized rotational spectroscopy to determine structural parameters. They compared these findings to quantum-chemical calculations, providing insights into how electron-withdrawing substituents like the nitro group influence the overall molecular structure (J. B. Graneek et al., 2018). This research is critical in understanding the structural dynamics of this compound and similar compounds.
Safety and Hazards
properties
IUPAC Name |
2-ethyl-4-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-7-5-9(11(12)13)4-3-8(7)6-10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCCFSXLLQTEDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736658 | |
Record name | 2-Ethyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1312008-58-4 | |
Record name | 2-Ethyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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